molecular formula C15H12BrNO B1269319 N-(2-bromophenyl)-3-phenylprop-2-enamide CAS No. 71910-51-5

N-(2-bromophenyl)-3-phenylprop-2-enamide

Cat. No.: B1269319
CAS No.: 71910-51-5
M. Wt: 302.16 g/mol
InChI Key: FZGNQEIHILPJBW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of enamides. This compound features a bromine atom attached to the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Enamides are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-bromoaniline with cinnamoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2-bromoaniline and the acyl chloride group of cinnamoyl chloride. Commonly used bases include triethylamine or pyridine, which help to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide for the substitution of the bromine atom.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Oxidation and Reduction: Products include alcohols, ketones, and carboxylic acids.

Scientific Research Applications

N-(2-bromophenyl)-3-phenylprop-2-enamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The bromine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-phenylprop-2-enamide
  • N-(2-fluorophenyl)-3-phenylprop-2-enamide
  • N-(2-iodophenyl)-3-phenylprop-2-enamide

Uniqueness

N-(2-bromophenyl)-3-phenylprop-2-enamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct in its applications and effects.

Properties

IUPAC Name

N-(2-bromophenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGNQEIHILPJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354139
Record name N-(2-BROMOPHENYL)CINNAMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71910-51-5
Record name N-(2-BROMOPHENYL)CINNAMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-BROMOPHENYL)CINNAMAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 2-bromoaniline (0.976 g, 5.81 mmol, Sigma-Aldrich) and K2CO3 (1.16 g, 8.71 mmol) in water (5.5 mL) and acetone (4.5 mL) was added cinnamoyl chloride (1 g, 5.81 mmol, Sigma-Aldrich) and the reaction was stirred for 2 h at 0° C. The mixture was treated with ice cold water (25 mL) to obtain a brownish precipitate. The precipitate was filtered and dried under vacuum. The crude material was further treated with petroleum ether to give N-(2-bromophenyl)cinnamamide (1.1 g, 64%) as off-white solid. MS (ESI, pos. ion) m/z: 303.2 (M+1).
Quantity
0.976 g
Type
reactant
Reaction Step One
Name
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromobenzenamine (200.0 g, 1163 mmol), pyridine (188.1 ml, 2325 mmol) and dry dichloromethane (1000 ml) at 0° C. was added slowly cinnamoyl chloride (193.7 g, 1163 mmol). The resulting mixture was stirred while warming to ambient temperature overnight. The resulting mixture was washed with sodium bicarbonate (1000 ml), 10% sodium bisulfate (1000 ml), sodium bicarbonate (1000 ml) and brine (1000 ml). The organic layer was dried over MgSO4 and concentrated under reduced pressure to yield title compound as a solid (172.3 gm, 98% yield) MS ESI (+) m/z 224 and 226 (M+1 of each isotope) detected.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
188.1 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
193.7 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

2-Bromoaniline (48.41 g, 281.4 mMol) was dissolved in 500 mL of anhydrous DCM under an atmosphere of dry N2. Pyridine (45.5 mL, 563 mMol) was then added and the reaction was subsequently cooled to 0° C. after which time cinnamyl chloride (46.9 g, 281.4 mMol) was added. The reaction mixture was slowly warmed up to ambient temperature and then stirred overnight at ambient temperature. The reaction was diluted with 300 mL of saturated aqueous NaHCO3 and then extracted with DCM. The DCM layer was then washed three times with 10% aqueous NaHSO4 followed by saturated aqueous NaHCO3 and finally brine. The DCM layer was then dried over Na2SO4, filtered and concentrated under vacuum to give 85.08 g of a tan solid as the title compound 61A.
Quantity
48.41 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
45.5 mL
Type
reactant
Reaction Step Two
Quantity
46.9 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

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